molecular formula C11H16N2 B013679 2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE CAS No. 2055-12-1

2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE

Cat. No.: B013679
CAS No.: 2055-12-1
M. Wt: 176.26 g/mol
InChI Key: WHAIHNKQZOMXJJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidine ring at the third position. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-piperidinyl)pyridine typically involves the condensation of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques and advanced catalytic systems to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-piperidinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: NBS, halogenating agents.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .

Properties

CAS No.

2055-12-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-3-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3

InChI Key

WHAIHNKQZOMXJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C2CCCCN2

Canonical SMILES

CC1=C(C=CC=N1)C2CCCCN2

69567-20-0

Synonyms

1-Methyl-anabasine;  3-(1-Methyl-2-piperidinyl)-pyridine;  1-Methyl-2-(3’-pyridyl)piperidine;  1-Methylanabasine;  N’-Methylanabasine;  N’-Methylanabasine

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of 2-methyl-3-pyridyl-3-cyanopropyl ketone was carried out using the procedure described for the synthesis of 2-methyl-3-pyridyl 2-cyanomethyl ketone (Preparation III) except that 4-bromobutyronitrile was used instead of 3 bromopiopionitrile. A solution of 2.8 g of the ketone in 150 ml ammonia saturated ethanol was prepared and 10 g of freshly prepared Raney nickel was added. The mixture was hydrogenated for 20 hours in a Parr apparatus at 67 psi. The reaction mixture was worked up as in Example 2. The product was isolated by distillation (108°-112°/0.2 mm Hg) to give 2.2 g (89%) of 2-methylanabasine.
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-methyl-3-pyridyl-3-cyanopropyl ketone
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reactant
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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catalyst
Reaction Step Four
Yield
89%

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